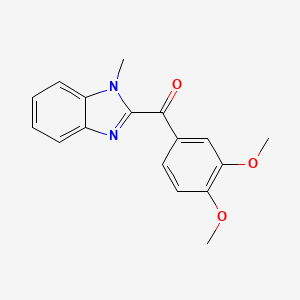![molecular formula C15H23NO3 B5574695 N-[1-(3,4-dimethoxyphenyl)propyl]-2-methylpropanamide](/img/structure/B5574695.png)
N-[1-(3,4-dimethoxyphenyl)propyl]-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(3,4-dimethoxyphenyl)propyl]-2-methylpropanamide is a useful research compound. Its molecular formula is C15H23NO3 and its molecular weight is 265.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 265.16779360 g/mol and the complexity rating of the compound is 281. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial Properties
- Synthesis for Antibacterial Applications : A study explored synthesizing 1-methyl-3-arylpropane-1,3-diones, which are closely related to the compound , for potential antibacterial applications. These compounds showed considerable activity against bacteria like S. aureus and E. coli (Nigam, Saharia, & Sharma, 1982).
Drug Synthesis and Delivery
- Synthesis of Novel Derivatives : A study involved using a similar compound, 1-[(3,4-Dimethoxyphenyl)cyclopentyl]methylamine, in the synthesis of novel derivatives for potential pharmaceutical applications (Aghekyan et al., 2009).
- Facilitating Drug Delivery : Another research focused on the polymerization of N-isopropylacrylamide, closely related to the compound, which is widely investigated for drug delivery purposes (Convertine et al., 2004).
Antifungal Activity
- Synthesis for Antifungal Properties : Research on synthesizing substituted propanamides, akin to the compound , revealed moderate antifungal activity, highlighting its potential in antifungal drug development (Yang et al., 2017).
Cytotoxic Properties
- Synthesis of Cytotoxic Compounds : A study reported the first stereoselective synthesis of cytotoxic compounds from a base material similar to N-[1-(3,4-dimethoxyphenyl)propyl]-2-methylpropanamide, indicating its potential in developing anticancer agents (Reddy & Venkateswarlu, 2013).
Polymerization and Material Science
- In Polymerization Processes : Research involving chiral diaminophenoxy proligands, which are structurally similar to the compound, was carried out to synthesize zinc ethyl complexes. These complexes showed promising results in the polymerization of lactide (Labourdette et al., 2009).
Psychopharmacology
- Exploration in Psychopharmacology : The synthesis of analogs of hallucinogenic compounds structurally similar to this compound has been conducted, indicating an interest in exploring its psychopharmacological properties (Coutts & Malicky, 1973).
Antidepressant and Nootropic Agents
- Potential Antidepressant and Nootropic Agents : Research on the synthesis of N-substituted pyridine-4-carbohydrazides, structurally similar to the compound, showed promising results as potential antidepressant and nootropic agents (Thomas et al., 2016).
Electrochemical and Electrochromic Properties
- Study in Electrochemistry : A study on aromatic polyamides containing N,N,N‘,N‘-tetraphenyl-p-phenylenediamine moieties, related structurally to the compound, delved into their electrochemical and electrochromic properties. This highlights the compound's potential application in material sciences and electronics (Liou & Chang, 2008).
Eigenschaften
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)propyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-6-12(16-15(17)10(2)3)11-7-8-13(18-4)14(9-11)19-5/h7-10,12H,6H2,1-5H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIRQCDKIYITFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)OC)OC)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5574624.png)
![1-({5-[1-(1H-imidazol-4-ylmethyl)piperidin-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)piperidin-4-ol](/img/structure/B5574627.png)
![3-acetyl-2-[(2,4-dimethylphenyl)amino]-6-methyl-4H-pyran-4-one](/img/structure/B5574630.png)
![2-benzyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B5574647.png)
![rel-(3aS,6aS)-1-[4-(1H-tetrazol-1-yl)butanoyl]octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B5574654.png)
![4-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-3-azetidinyl)morpholine](/img/structure/B5574669.png)

![1-(2-{4-[(4-methoxyphenoxy)methyl]piperidin-1-yl}-2-oxoethyl)-5-methylpyrrolidin-2-one](/img/structure/B5574687.png)
![2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(2-phenylethyl)acetamide](/img/structure/B5574691.png)
![2-[(3-bromobenzyl)thio]-N'-(4-methoxybenzylidene)acetohydrazide](/img/structure/B5574700.png)
![6-({[1-(phenylsulfonyl)-4-piperidinyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5574704.png)
![{4-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5574710.png)
![N-[(3S*,4R*)-4-(4-methylphenyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5574718.png)
